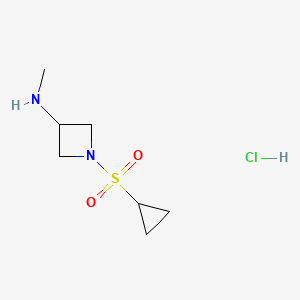
1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride
Vue d'ensemble
Description
1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O2S and its molecular weight is 226.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sulfur-Free Penicillin Derivatives
Wolfe et al. (1975) discussed the preparation and transformation of sulfur-free penicillin derivatives, particularly focusing on fused oxazoline–azetidinones. This research contributes to the development of novel penicillin compounds, which might have implications in antibiotic development (Wolfe et al., 1975).
Cyclopropanone Derivatives
Liu et al. (2008) explored the synthesis of 1-(arylsulfonyl)cyclopropanol as a new cyclopropanone equivalent. This research is significant for providing methods to synthesize 1-alkynyl cyclopropylamines, which are valuable in medicinal chemistry (Liu et al., 2008).
Syntheses of Ethynyl-Extended Compounds
Kozhushkov et al. (2010) conducted productive syntheses of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine. They provided new methods for creating ethynyl-extended compounds, useful in various chemical syntheses (Kozhushkov et al., 2010).
Antimicrobial and Anticancer Activities
El-Sawy et al. (2013) synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles. These compounds were tested for their antimicrobial activity and in vitro cytotoxicity against various cancer cell lines, highlighting potential applications in cancer therapy and antimicrobial treatments (El-Sawy et al., 2013).
Inactivation of Monoamine Oxidase-B
Ding & Silverman (1993) demonstrated the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation. This research is important for understanding the biochemical mechanisms of monoamine oxidase inhibitors, with potential implications in treating neurological disorders (Ding & Silverman, 1993).
Palladium-Catalyzed Carbonylative Cyclization
Hernando et al. (2016) focused on the palladium-catalyzed carbonylative cyclization of amines. Their study demonstrates a novel approach for the derivatization of amine-based moieties, which is crucial in the development of various pharmaceutical compounds (Hernando et al., 2016).
Synthesis of Amino Acids and Peptides
Cheung & Shoolingin‐Jordan (1997) synthesized 3-amino-3-vinylpropanoic acid, leading to the development of 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride (HAD). This research is significant in the context of synthesizing and stabilizing amino acids and peptides for various applications (Cheung & Shoolingin‐Jordan, 1997).
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-N-methylazetidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c1-8-6-4-9(5-6)12(10,11)7-2-3-7;/h6-8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMMEWLEYKVTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)S(=O)(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B1473071.png)
![Tert-butyl 4-(benzo[d]isoxazol-3-ylmethyl)piperazine-1-carboxylate](/img/structure/B1473072.png)
![Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473074.png)
![tert-butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473075.png)
![Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473076.png)
![Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473078.png)
![Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473079.png)
![Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473080.png)
![tert-butyl 5-(6-methylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473082.png)
![2-Benzyl-5-(6-methylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473083.png)




